2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde
Overview
Description
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a benzene derivative characterized by the presence of two methoxy groups and three methyl groups attached to the benzene ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytoluene with formaldehyde under acidic conditions, followed by oxidation to form the aldehyde group. Another method includes the use of Friedel-Crafts acylation, where 2,5-dimethoxytoluene reacts with an acyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2,5-Dimethoxy-3,4,6-trimethylbenzoic acid.
Reduction: 2,5-Dimethoxy-3,4,6-trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the methoxy groups.
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the methyl groups.
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the additional methyl groups
Uniqueness
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is unique due to the combination of methoxy and methyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXKDPPORMRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)C=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372914 | |
Record name | 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103808-42-0 | |
Record name | 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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